2-{Bicyclo[3.2.1]octan-3-yl}aceticacid
Description
Significance of Bridged Bicyclic Structures in Organic Chemistry
Bridged bicyclic compounds are a class of molecules that have garnered increasing attention in medicinal chemistry and drug discovery. A central concept driving this interest is the idea of "escaping from flatland," which advocates for moving away from the predominantly two-dimensional, flat structures of many aromatic compounds used in pharmaceuticals. rsc.org By replacing substituted benzene rings with saturated, three-dimensional, and C(sp³)-rich hydrocarbon scaffolds like bridged bicyclic structures, chemists can create novel, patentable molecules with potentially improved properties. rsc.orgd-nb.info
These 3D bioisosteres—substitutes for common functional groups that retain similar biological activity—can lead to enhanced characteristics such as increased solubility, greater metabolic stability, and reduced nonspecific binding. rsc.org The rigid framework of bridged structures can also be advantageous in drug design for maintaining specific molecular conformations necessary for biological activity. rsc.org Consequently, these complex carbon skeletons are considered highly desirable building blocks in medicinal chemistry. chemrxiv.org
Overview of the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane ring system is a prominent structural motif found in a wide array of biologically active natural products. nih.gov This framework is the core of numerous compounds, including various sesquiterpenes, diterpenes, alkaloids, and antibiotics. nih.gov The widespread occurrence of this structural unit in nature has spurred significant interest in developing synthetic methods to construct it. nih.govnih.gov
A variety of synthetic strategies have been established to access the bicyclo[3.2.1]octane skeleton. These methods include:
Intramolecular Diels-Alder reactions: This approach can be used to construct the bicyclic system from acyclic or cyclic precursors. nih.govmdpi.com
Organocatalysis: Organocatalyzed reactions have been applied to the synthesis of the bicyclo[3.2.1]octane framework, offering an ecologically considerate method that reduces chemical residues. nih.gov
Base-catalyzed reactions: The reaction of 1,3-cyclopentanediones tethered to activated olefins can yield highly functionalized bicyclo[3.2.1]octane derivatives. rsc.orgrsc.org
Rearrangement Reactions: The 2-azabicyclo[3.2.1]octane scaffold, a nitrogen-containing analogue, can be accessed through various rearrangement reactions, highlighting the versatility of synthetic approaches to this core structure. rsc.org
The indole-fused bicyclo[3.2.1]octane variant is another important structural unit found in natural products and biologically active compounds. acs.org The development of efficient synthetic routes to these scaffolds is crucial for advancing drug discovery and the total synthesis of complex natural products. nih.govrsc.org
Introduction to 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid and Relevant Analogues
This compound is a carboxylic acid derivative featuring the core bicyclo[3.2.1]octane skeleton. While detailed research on this specific compound is not extensively published, its structural components are of interest. For instance, related ester compounds such as acetic acid 1,4-dimethyl-bicyclo[3.2.1]oct-3-yl ester have found applications as fragrance agents, described as having fruity, woody, and fresh notes. google.com
A relevant and more studied analogue is 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid. This compound incorporates an oxygen atom into the bicyclic bridge, forming a heterocyclic system. This analogue is classified as a Protein Degrader Building Block, suggesting its potential use in the development of targeted protein degradation technologies. calpaclab.com The 8-oxabicyclo[3.2.1]octane scaffold itself has been investigated in the context of medicinal chemistry, particularly for creating ligands that interact with monoamine transporters like the dopamine active transporter (DAT) and the serotonin transporter (SERT). nih.gov Research into this class of compounds is partly aimed at developing potential medications for cocaine abuse by targeting these neurotransmitter reuptake systems. nih.gov
Below are the available chemical properties for this compound and its oxa-analogue.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1379204-37-1 bldpharm.com |
| Molecular Formula | C10H16O2 |
| Synonyms | 2-(Bicyclo[3.2.1]octan-3-yl)acetic acid |
Table 2: Properties of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid
| Property | Value |
|---|---|
| CAS Number | 1098432-95-1 calpaclab.com |
| Molecular Formula | C9H14O3 calpaclab.com |
| Molecular Weight | 170.208 g/mol calpaclab.com |
| Purity | ≥97% calpaclab.com |
| Product Family | Protein Degrader Building Blocks calpaclab.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(3-bicyclo[3.2.1]octanyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6H2,(H,11,12) |
InChI Key |
VKRYUQNARHTRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(C2)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bicyclo 3.2.1 Octan 3 Yl Aceticacid and Derivatives
Strategies for Constructing the Bicyclo[3.2.1]octane Core
The construction of the bicyclo[3.2.1]octane skeleton is a central challenge that has been addressed through various innovative chemical transformations. These methods generally involve the formation of the characteristic bridged ring system from either acyclic or simpler cyclic precursors.
Cyclization Reactions in Bicyclo[3.2.1]octane Synthesis
Intramolecular cyclization represents a powerful and direct approach to the bicyclo[3.2.1]octane core. These reactions leverage strategically functionalized precursors to form one of the key ring-closing bonds.
One prominent strategy is the radical cyclization of appropriately substituted alkynyl ketones. For instance, Mn(III)-mediated radical cyclization of alkynyl ketones has been shown to effectively produce the bicyclo[3.2.1]octane framework. nih.gov This method was successfully applied to the synthesis of the bicyclic fragment of rhodojaponin III, where subjecting an alkynyl ketone to Mn(OAc)₃ in a mixture of ethanol (B145695) and acetic acid at elevated temperatures yielded the desired bicyclo[3.2.1]octane product. nih.gov
Another approach involves iodine-induced cyclization. A novel method has been developed using an iodine-induced cyclization and oxidation of allylic alcohols to create highly functionalized bicyclo[3.2.1]octanes. This process is believed to proceed through several key steps, including the dehydration of an allylic alcohol to a diene intermediate and a semipinacol rearrangement to form an enone, which then participate in subsequent cyclization steps.
Furthermore, the assembly of related aza-bicyclo[3.2.1]octanes is often achieved through nucleophilic attack and subsequent intramolecular cyclization, typically utilizing functionalized cyclopentane (B165970) or piperidine (B6355638) derivatives as starting materials. rsc.org Palladium-catalyzed intramolecular cyclization has also been employed to construct the 2-azabicyclo[3.2.1]octan-3-one core structure. rsc.org
| Cyclization Method | Precursor Type | Key Reagents | Outcome | Reference |
| Radical Cyclization | Alkynyl Ketones | Mn(OAc)₃ | Bicyclo[3.2.1]octane core | nih.gov |
| Iodine-Induced Cyclization | Allylic Alcohols | I₂, DMSO | Highly functionalized bicyclo[3.2.1]octanes | |
| Palladium-Catalyzed Cyclization | Hydrazine (B178648) Derivative | Palladium Catalyst | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
Rearrangement-Based Syntheses of Bicyclo[3.2.1]octane Scaffolds
Rearrangement reactions provide an elegant pathway to the bicyclo[3.2.1]octane system, often by expanding or reorganizing an existing cyclic framework. These methods can introduce complexity and establish key stereocenters in a single, efficient step.
A notable example involves the rearrangement of epoxides. In a synthesis starting from carvone (B1668592), an enantioenriched bicyclo[3.2.1]octane system was prepared via a sequence that included the rearrangement of a β-epoxide. mdpi.com Treatment of a silylated olefin with m-CPBA induced epoxidation from the less hindered face, which was followed by a direct rearrangement and concomitant migration of a silyl (B83357) group to yield a bicyclo[3.2.1]octanone derivative. mdpi.com
Acid-promoted rearrangements are also utilized. For example, the bicyclo[3.2.1]octane system can be formed through acid-promoted rearrangement of bicyclo[2.2.1]heptane precursors. rsc.orgnih.gov Similarly, semipinacol rearrangement has been identified as a key mechanistic step in the iodine-induced construction of bicyclo[3.2.1]octanes from allylic alcohols. For the synthesis of the related 2-azabicyclo[3.2.1]octane scaffold, Beckmann rearrangements have been employed as a ring-enlargement strategy. rsc.org
Diels-Alder and Related Cycloaddition Approaches to Bicyclic Systems
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of cyclohexene (B86901) rings and has been extensively applied to the construction of bicyclo[3.2.1]octane systems. This can be achieved through both intermolecular and intramolecular variants.
An intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene intermediate is a key feature in a synthetic route starting from carvone. nih.govmdpi.com This cycloaddition creates a tricyclo[3.2.1.0²·⁷]octan-3-one, which is then elaborated through regioselective cleavage of the cyclopropane (B1198618) ring to furnish the desired bicyclo[3.2.1]octane framework. nih.govmdpi.com
Intermolecular Diels-Alder reactions have also been integrated into one-pot sequences to build highly functionalized bicyclo[3.2.1]octanes. A scandium-catalyzed Diels-Alder reaction between a diene and an enone, followed by an intramolecular oxidative cyclization, provides a cross-coupling strategy for accessing the target framework. The facial diastereoselectivity of Diels-Alder reactions involving 1,3-dienes incorporated into existing 8-oxa- or 8-thiabicyclo[3.2.1]octane backbones has been studied, revealing a strong preference for top-face attack by the dienophile. thieme-connect.comresearchgate.net
| Diels-Alder Approach | Reactants | Key Features | Product | Reference |
| Intramolecular (IMDA) | 5-Vinyl-1,3-cyclohexadiene | Forms a tricyclic intermediate | Tricyclo[3.2.1.0²·⁷]octanone | nih.govmdpi.com |
| Intermolecular | Diene and Enone | Scandium-catalyzed, one-pot sequence | Functionalized bicyclo[3.2.1]octane | |
| Diastereoselective | Diene on existing bicyclic core + Dienophile | High facial diastereoselectivity (top-face attack) | Complex tri- and tetracyclic compounds | thieme-connect.comresearchgate.net |
Stereoselective Synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid and Enantiopure Analogues
Achieving stereocontrol in the synthesis of bicyclo[3.2.1]octane derivatives is critical, given their role as chiral building blocks for complex natural products. Asymmetric catalysis and chiral pool synthesis are two leading strategies for accessing enantiopure analogues.
Asymmetric Catalysis in Bicyclo[3.2.1]octane Formation (e.g., Organocatalysis)
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecular architectures, including the bicyclo[3.2.1]octane scaffold. nih.gov These methods often rely on chiral amines or thiourea (B124793) derivatives to control the stereochemical outcome of key bond-forming reactions.
A highly efficient method for constructing chiral bicyclo[3.2.1]octanes involves the reaction of 2-hydroxy-p-quinones with α-alkylnitroethylenes using a low loading of Rawal's quinine-squaramide catalyst. rsc.org This asymmetric [3+2] annulation proceeds under ambient conditions to give high yields and excellent diastereoselectivity and enantioselectivity. rsc.org
Domino reactions catalyzed by chiral organocatalysts provide another powerful route. An organocatalytic asymmetric domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes has been developed to afford bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers. semanticscholar.org The reaction, catalyzed by a chiral primary amine-thiourea catalyst, produces the product as a single diastereoisomer with excellent enantioselectivity. semanticscholar.org Similarly, quinine-thiourea catalysts have been used in tandem Wittig/intramolecular Michael/intramolecular aldol (B89426) reactions to transform lawsone aldehydes into chiral benzobicyclo[3.2.1]octane skeletons with high diastereomeric and enantiomeric excess. researchgate.net
Chiral Pool Synthesis Approaches to Bicyclo[3.2.1]octane Derivatives
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the synthetic target. researchgate.net This strategy is particularly effective for the bicyclo[3.2.1]octane system, with terpenes being a common source of chirality.
The monoterpene carvone, which is commercially available in both (R)-(-)- and (S)-(+)- forms, is a prominent starting material for the enantiopure synthesis of the bicyclo[3.2.1]octane framework. nih.govmdpi.com A synthetic sequence beginning with carvone uses its inherent stereochemistry to direct the formation of a highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivative. mdpi.com The key steps in this transformation include a Mander's methoxycarbonylation, an intramolecular Diels-Alder reaction, and a samarium(II) diiodide-mediated cleavage of a cyclopropane ring. mdpi.com The use of such naturally occurring building blocks is a prevalent and powerful strategy for generating the stereochemical complexity required in the synthesis of tropane (B1204802) alkaloids and other related natural products containing the 8-azabicyclo[3.2.1]octane core. uni-regensburg.deehu.es
Diastereoselective Control in Functionalization and Ring Formation
The construction of the bicyclo[3.2.1]octane skeleton with a defined stereochemistry is a paramount challenge in the synthesis of its derivatives. The spatial orientation of substituents, particularly at the C3 position, is dictated by the method used for ring formation and subsequent functionalization. Advanced methodologies have been developed to govern the diastereoselectivity of these processes.
Organocatalyzed domino reactions represent a powerful tool for the stereocontrolled synthesis of bicyclo[3.2.1]octane systems. For instance, the reaction between 1,3-diones and α,β-unsaturated aldehydes can be catalyzed by chiral amines or thioureas to initiate a cascade of Michael addition and intramolecular aldol reactions. This sequence constructs the bicyclic ring system in a single step while establishing multiple stereocenters with high diastereoselectivity. The reaction of 2-methylcyclopentane-1,3-dione with acrolein derivatives, catalyzed by specific organocatalysts, yields exo- and endo-hydroxybicyclo[3.2.1]octane products, with the ratio being dependent on the catalyst and reaction conditions. mdpi.com
Intramolecular Diels-Alder reactions are another cornerstone for diastereoselective synthesis. Precursors containing both a diene and a dienophile can be designed to cyclize upon heating or Lewis acid catalysis, forming the bicyclo[3.2.1]octane core. The stereochemical outcome is governed by the predictable endo/exo transition states of the pericyclic reaction. For example, a 5-vinyl-1,3-cyclohexadiene moiety can undergo an intramolecular [4+2] cycloaddition to efficiently form a tricyclo[3.2.1.02,7]octane system, which can then be selectively opened to reveal a highly functionalized bicyclo[3.2.1]octane framework. mdpi.com
Metal-mediated radical cyclizations also offer a pathway to stereoselectively construct the bicyclic core. Manganese(III) acetate-mediated cyclization of appropriately designed alkynyl ketones can generate the bicyclo[3.2.1]octane skeleton. nih.gov The stereochemistry of the resulting product is influenced by the geometry of the radical cyclization precursor and the reaction conditions employed. Following the formation of the core, subsequent reductions or functionalizations can be performed to achieve the desired stereoisomer. nih.gov
Table 1: Comparison of Diastereoselective Synthetic Methods for Bicyclo[3.2.1]octane Core
| Methodology | Key Reaction | Stereocontrol Principle | Typical Substrates | Notable Feature |
|---|---|---|---|---|
| Organocatalysis | Domino Michael-Aldol | Catalyst-controlled facial selectivity | Cyclic 1,3-diones, Enals | High step-economy, asymmetric potential |
| Intramolecular Diels-Alder | [4+2] Cycloaddition | Endo/Exo transition state preference | Tethered Diene-Dienophiles | Predictable stereochemical outcome |
| Radical Cyclization | Mn(III)-mediated cyclization | Steric and electronic control in radical closure | Alkynyl ketones | Access to complex polycyclic systems |
Introduction and Modification of the Acetic Acid Side Chain
The introduction of the 2-acetic acid moiety at the C3 position is a critical step in the synthesis of the target compound. This is typically achieved by first establishing a suitable functional group on the pre-formed bicyclic core and then elaborating it into the desired side chain.
The bicyclo[3.2.1]octan-3-one is a common and versatile intermediate in many synthetic routes. This ketone provides a reactive handle for a variety of functional group interconversions to prepare for side-chain elongation.
The stereoselective reduction of the C3-ketone is a crucial transformation. Depending on the reducing agent and reaction conditions, either the exo- or endo-alcohol can be obtained with high diastereoselectivity. For example, reduction of a bicyclo[3.2.1]octane ketone with sodium borohydride (B1222165) (NaBH₄) often leads to the thermodynamically favored equatorial alcohol, while bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) typically favor the kinetically controlled formation of the axial alcohol. nih.gov The stereochemical configuration of the resulting C3-hydroxyl group is pivotal as it directs the subsequent introduction of the side chain.
Conversely, the oxidation of a C3-alcohol to the corresponding ketone is another fundamental interconversion. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane provide mild and efficient conditions for this transformation, allowing for the re-introduction of the ketone functionality if needed for alternative synthetic strategies. nih.gov These oxidative and reductive steps allow for the precise control and, if necessary, inversion of the stereochemistry at the C3 position.
With a suitable functional group, typically a ketone or an aldehyde, established at the C3 position, several classic and modern organic reactions can be employed for chain elongation to construct the acetic acid side chain.
The Wittig reaction is a widely used method for this purpose. Reacting bicyclo[3.2.1]octan-3-one with a phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me), directly introduces a carboxymethylidene group at the C3 position. This creates an α,β-unsaturated ester, which can then be stereoselectively reduced (e.g., via catalytic hydrogenation) to yield the saturated 2-{bicyclo[3.2.1]octan-3-yl}acetate ester. Subsequent hydrolysis of the ester furnishes the target acetic acid.
Another powerful method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . researchgate.net If a bicyclo[3.2.1]octane-3-carboxylic acid is the available precursor, it can be converted to its acid chloride and then reacted with diazomethane (B1218177) to form an α-diazoketone. This intermediate, upon treatment with a silver(I) catalyst (e.g., Ag₂O) in the presence of water, undergoes a Wolff rearrangement to form a ketene, which is immediately trapped by water to yield the homologated 2-{bicyclo[3.2.1]octan-3-yl}acetic acid. ucl.ac.ukresearchgate.net This method is particularly effective as the Wolff rearrangement proceeds with retention of stereochemistry at the migrating center. ucl.ac.uk
Table 2: Key Chain Elongation Methodologies at C3-Position
| Method | Starting Functional Group | Key Reagents | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|---|
| Wittig Reaction | Ketone (at C3) | Ph₃P=CHCO₂R | α,β-Unsaturated Ester | Saturated Acetic Acid |
Heteroatom Incorporation into the Bicyclo[3.2.1]octane Framework (e.g., Oxa- and Aza- Derivatives)
Replacing one or more carbon atoms of the bicyclo[3.2.1]octane skeleton with heteroatoms such as oxygen or nitrogen leads to oxa- and aza-analogs, which often exhibit distinct chemical and biological properties. Various synthetic strategies have been developed for the construction of these heterocyclic frameworks.
Oxa-bicyclo[3.2.1]octane derivatives can be synthesized through several elegant cyclization reactions. A tandem C–H oxidation/oxa- google.comgoogle.com Cope rearrangement/aldol reaction sequence has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. rsc.org Platinum-catalyzed asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers also provides a powerful route to enantiomerically enriched 8-oxabicyclo[3.2.1]octane derivatives. Furthermore, acid-catalyzed cyclization of substituted campholenic alcohols can yield 2-oxabicyclo[3.2.1]octane structures.
Aza-bicyclo[3.2.1]octane derivatives , which form the core of tropane alkaloids, are also accessible through diverse synthetic routes. Intramolecular cyclization is a common strategy, often starting from functionalized cyclopentane or piperidine precursors. For example, palladium-catalyzed intramolecular cyclization of a hydrazine derivative can deliver a 2-azabicyclo[3.2.1]octan-3-one core. Ring-enlargement reactions, such as the Beckmann rearrangement of bicyclo[2.2.1]heptane oximes, also provide access to the 2-azabicyclo[3.2.1]octane scaffold. Hypervalent iodine-mediated domino reactions have been employed to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines. mdpi.com
Table 3: Synthetic Approaches to Hetero-Bicyclo[3.2.1]octane Frameworks
| Heteroatom | Framework | Synthetic Method | Key Features |
|---|---|---|---|
| Oxygen | 8-Oxabicyclo[3.2.1]octane | Tandem C–H oxidation/oxa- google.comgoogle.com Cope/aldol | Efficient construction from allylic silylethers rsc.org |
| Oxygen | 8-Oxabicyclo[3.2.1]octane | Asymmetric [3+2]-Cycloaddition | Pt-catalyzed, high enantioselectivity |
| Oxygen | 2-Oxabicyclo[3.2.1]octane | Acid-catalyzed cyclization | Green synthesis using solid acid catalysts |
| Nitrogen | 2-Azabicyclo[3.2.1]octane | Intramolecular Cyclization | Utilizes cyclopentane or piperidine precursors |
| Nitrogen | 2-Azabicyclo[3.2.1]octane | Beckmann Rearrangement | Ring-enlargement of bicyclo[2.2.1]heptane systems |
| N, O | 6,8-Dioxa-3-azabicyclo[3.2.1]octane | Hypervalent Iodine-Mediated Domino Reaction | Cascade oxidation-cyclization of β-keto allylamines mdpi.com |
Mechanistic Investigations and Reaction Pathways of Bicyclo 3.2.1 Octane Systems
Solvolytic Processes and Carbocation Intermediates in Bicyclo[3.2.1]octane Systems
Solvolysis reactions of bicyclo[3.2.1]octane derivatives, particularly those involving tosylate leaving groups, have been instrumental in probing the nature of carbocation intermediates. acs.orgnih.gov These studies often reveal the formation of non-classical, bridged carbocations, which significantly influence the reaction rates and product distributions. acs.org
For instance, the solvolysis of 2-bicyclo[3.2.1]octanyl tosylate isomers has been studied to understand the resulting carbocations. acs.org Computational studies using density functional and ab initio calculations have been employed to explore the nature of these cations. nih.gov These investigations have shown that proposed classical carbocations often possess non-classical, bridged structures. acs.orgnih.gov In polar solvents, derivatives like 2-bromobicyclo[3.2.1]octane can undergo solvolysis to generate a stabilized bicyclic carbocation intermediate. vulcanchem.com
The stability and reactivity of these carbocations are influenced by the rigid bicyclic framework. The intervention of discrete, rather than fully delocalized non-classical ions, has been suggested to contribute to the reaction pathways, especially in acid-catalyzed conditions. researchgate.net The study of solvolysis reactions has been a primary tool for understanding the processes involving carbocation intermediates in these systems. acs.org
Table 1: Key Observations in Solvolysis of Bicyclo[3.2.1]octane Derivatives
| Derivative | Conditions | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Bicyclo[3.2.1]octanyl tosylate | Solvolysis | Formation of two different non-classical, bridged carbocations from exo and endo isomers. | acs.org |
| 2-Bicyclo[3.2.2]nonanyl tosylate | Solvolysis in methanol (B129727) and 2,2,2-trifluoroethanol | Rearrangement to 2-bicyclo[3.3.1]nonanyl systems, explained by non-classical carbocation structures. | acs.org |
Skeletal Rearrangements within the Bicyclo[3.2.1]octane Framework (e.g., Hydride Shifts, Ring Expansions)
The bicyclo[3.2.1]octane skeleton is prone to various skeletal rearrangements, often driven by the formation of carbocation intermediates. These rearrangements, including hydride shifts and Wagner-Meerwein shifts, are fundamental to the chemistry of this system. researchgate.net
Acid-catalyzed rearrangements of tetracyclic diterpenoids containing the bicyclo[3.2.1]octane moiety show a tendency for secondary carbocations to rearrange to more stable tertiary carbocations. researchgate.net This often results in the preferential formation of the bicyclo[2.2.2]octane framework. researchgate.net Such rearrangements can be initiated from various functional groups, including alkenes and epoxides, under acidic conditions. researchgate.net
Rearrangement reactions are a powerful strategy for synthesizing the bicyclo[3.2.1]octane core itself from different starting materials. For example, a Lewis acid-catalyzed rearrangement can transform a bicyclo[2.2.2]octane skeleton into the bicyclo[3.2.1]octane core found in the gibberellin family of natural products. acs.org Photochemical reactions, such as the oxa-di-π-methane rearrangement of bicyclo[3.2.1]octanoid scaffolds, can also lead to significant skeletal reorganization to form multifunctional cyclopropanes. nih.gov
Hydride shifts are a common feature in these rearrangements. For instance, in deamination reactions, rearrangement is often explained by hydride shifts from the initially formed carbonium ions to yield rearranged classical bicyclo[3.2.1]octan-2-yl carbonium ions. rsc.org These ions can then undergo further rearrangements or be trapped by nucleophiles. rsc.org
Deamination Reactions and Their Mechanistic Implications in Bicyclo[3.2.1]octylamine Derivatives
Deamination of bicyclo[3.2.1]octylamine derivatives has provided significant insight into the reaction mechanisms within this framework. rsc.orgrsc.org These reactions, typically carried out using nitrous acid or via N-phenyltriazenes, generate highly reactive diazonium intermediates that readily lose nitrogen to form carbocations. rsc.org The fate of these carbocations depends critically on the stereochemistry of the starting amine.
Deamination of exo-bicyclo[3.2.1]octan-3-ylamines primarily results in unrearranged substitution products with retention of configuration, along with some elimination. rsc.org In contrast, the endo-isomers yield mainly elimination products, some unrearranged substitution with predominant inversion of configuration, and a significant amount of rearranged products. rsc.org
The proposed mechanism involves the initial formation of classical carbocations from the fragmentation of diazo-intermediates. rsc.org These initial ions can then undergo hydride shifts to form rearranged ions. rsc.org For example, rearrangement in both endo- and exo-compounds is explained by a hydride shift from the initial C-3 carbonium ion to the C-2 position, forming a bicyclo[3.2.1]octan-2-yl cation. rsc.org This rearranged cation can then lead to various substitution and elimination products. The product ratios from deamination are often distinct from those obtained in solvolysis of corresponding tosylates, suggesting the involvement of different intermediate species or ion-pairing effects. rsc.org
Table 2: Product Distribution in Deamination of Bicyclo[3.2.1]octan-3-ylamine Isomers in Acetic Acid
| Starting Amine | Major Product Type(s) | Stereochemical Outcome of Substitution | Extent of Rearrangement | Reference |
|---|---|---|---|---|
| exo-isomer | Unrearranged Substitution, Elimination | Predominantly Retained Configuration | Very Little | rsc.org |
Influence of Stereochemistry on Reaction Outcomes and Selectivity
Stereochemistry plays a paramount role in dictating the course of reactions within the constrained bicyclo[3.2.1]octane system. acs.orgresearchgate.net The rigid geometry of the framework means that the orientation of substituents and leaving groups (endo vs. exo) can lead to dramatically different reaction products and rates.
As seen in deamination reactions, the stereochemistry of the amine precursor determines the major reaction pathway (substitution vs. elimination) and the stereochemical outcome of the products. rsc.org The exo-amines favor substitution with retention, while endo-amines lead to elimination and substitution with inversion. rsc.org This difference is attributed to the accessibility of different reaction pathways and the ability of neighboring bonds to participate in the reaction.
In solvolysis reactions, the stereochemistry of the leaving group also has a profound effect. The solvolysis of exo- and endo-2-bicyclo[3.2.1]octanyl tosylates produces two different carbocations, which are best described as nonclassical bridged ions. acs.org The failure to observe the formation of endo products in certain rearrangements has been a key piece of evidence supporting non-classical ion mechanisms over simple classical carbocation pathways. acs.org The stereochemical requirements for certain spectroscopic phenomena, such as proton-fluorine spin-spin coupling over five bonds, have also been investigated within this rigid framework. acs.org The control of stereochemistry is also a critical aspect in synthetic methodologies aiming to construct the bicyclo[3.2.1]octane core. rsc.org
Advanced Spectroscopic and Analytical Characterization of 2 Bicyclo 3.2.1 Octan 3 Yl Aceticacid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure and relative stereochemistry of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment.
¹H NMR provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (proton count). The protons on the bicyclic framework would appear in the aliphatic region (typically 1.0-2.5 ppm), while the methylene (B1212753) protons of the acetic acid side chain (α-protons) would be slightly downfield. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is highly characteristic, appearing significantly downfield (~170-180 ppm). The carbons of the bicyclic scaffold would resonate in the aliphatic region.
2D NMR Techniques are essential for unambiguously assigning the complex, overlapping signals typical of a bicyclic system and for determining stereochemistry.
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) coupling networks, allowing for the tracing of connections within the bicyclic rings and the side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the acetic acid side chain to the correct position (C3) on the bicyclo[3.2.1]octane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the stereochemistry, specifically the exo or endo orientation of the acetic acid substituent. nih.gov It detects through-space proximity between protons. For instance, a NOE correlation between a proton on the side chain and specific protons on the bicyclic framework can definitively establish its spatial orientation. pharm.or.jp
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
|---|---|---|---|
| COOH | ~12.0 (br s, 1H) | ~175.0 | HMBC to CH₂ |
| CH₂ (side chain) | ~2.3 (m, 2H) | ~40.0 | COSY to H3; HMBC to COOH, C3, C2, C4 |
| H1/H5 (bridgehead) | ~2.2-2.5 (m, 2H) | ~35.0-40.0 | COSY to adjacent CH₂ groups |
| H3 | ~2.0 (m, 1H) | ~30.0-35.0 | COSY to CH₂ (side chain), H2, H4 |
| Other Ring CH/CH₂ | ~1.2-1.9 (m, 10H) | ~20.0-35.0 | NOESY correlations confirm stereochemistry |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. pharm.or.jpgoogle.com
For 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid (C₁₀H₁₆O₂), the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm).
Electron Ionization Mass Spectrometry (EI-MS) also provides valuable structural information through fragmentation analysis. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For the parent bicyclo[3.2.1]octane, the mass spectrum is well-documented. nist.gov For the acetic acid derivative, characteristic fragmentation pathways would likely include:
Loss of the carboxylic acid group: A cleavage resulting in the loss of a •COOH radical (45 Da) or H₂O (18 Da).
Loss of the acetic acid side chain: Cleavage of the C3-Cα bond to lose a •CH₂COOH radical (59 Da).
Ring fragmentation: Cleavage of the bicyclic system into smaller, stable carbocations, following patterns characteristic of bicyclo[3.2.1]octane systems. nist.gov
| Technique | Parameter | Expected Value/Fragment |
|---|---|---|
| HRMS (ESI) | Molecular Formula | C₁₀H₁₆O₂ |
| HRMS (ESI) | [M-H]⁻ Calculated | 167.10775 |
| HRMS (ESI) | [M+Na]⁺ Calculated | 191.10427 |
| EI-MS | Molecular Ion [M]⁺• | m/z 168 |
| EI-MS | Fragment [M-CH₂COOH]⁺ | m/z 109 |
| EI-MS | Fragment [M-COOH]⁺ | m/z 123 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid, these techniques would provide clear evidence for the carboxylic acid moiety and the hydrocarbon framework.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. rsc.org The C=O stretching vibration appears as a strong, sharp band around 1700-1725 cm⁻¹, characteristic of a saturated carboxylic acid dimer. ias.ac.in The C-O stretch and O-H bend also give rise to bands in the fingerprint region (1400-900 cm⁻¹). The C-H stretching vibrations of the aliphatic bicyclic ring would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band, often slightly different in frequency from the IR absorption. The C-C and C-H vibrations of the bicyclic skeleton are often more prominent and well-resolved in the Raman spectrum, providing a detailed fingerprint of the hydrocarbon structure. ias.ac.inresearchgate.net The symmetric vibrations of the molecule are particularly Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Medium-Strong |
| C=O stretch (dimer) | ~1710 | ~1650-1680 | Very Strong (IR), Strong (Raman) |
| CH₂ scissoring | ~1450 | ~1450 | Medium |
| C-O stretch / O-H bend | 1210-1320 / ~1420 | - | Medium-Strong (IR) |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry (if a chiral resolution is performed).
For 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid, an X-ray crystal structure would:
Unambiguously confirm the bicyclo[3.2.1]octane skeleton.
Determine the exo or endo stereochemistry of the acetic acid substituent relative to the bicyclic ring system. nih.gov
Reveal the conformation of the six- and seven-membered rings within the bicyclic structure.
Show the intermolecular interactions in the crystal lattice. Carboxylic acids typically form hydrogen-bonded dimers in the solid state, and this classic interaction would be clearly visualized. researchgate.net
The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. nih.govgoogle.com
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ nih.gov |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | e.g., 4 |
| Key Structural Finding | Confirmation of stereochemistry (exo/endo) |
| Intermolecular Forces | Observation of hydrogen-bonded carboxylic acid dimers |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating and quantifying its enantiomers.
Purity Assessment: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), and High-Performance Liquid Chromatography (HPLC) with detectors like UV or Evaporative Light Scattering (ELSD) are standard methods. A pure sample will ideally show a single, sharp peak. These methods can detect and quantify any remaining starting materials, byproducts, or isomers.
Enantiomeric Excess (ee) Determination: Since 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is chiral, determining its enantiomeric purity is crucial, especially in asymmetric synthesis. This is achieved using chiral chromatography.
Chiral HPLC: This is the most common method. The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®). rsc.orgrsc.org The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The relative area of the peaks is used to calculate the enantiomeric excess.
Chiral GC: For volatile derivatives (e.g., methyl esters), chiral GC using a cyclodextrin-based column can also be an effective method for enantiomeric separation. nih.gov
| Parameter | Condition |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | e.g., Daicel CHIRALPAK IA or AD-H rsc.org |
| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., TFA) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV (e.g., at 210 nm) |
| Result | Baseline separation of two enantiomer peaks |
Computational Chemistry and Theoretical Modeling of Bicyclo 3.2.1 Octane Compounds
Quantum Chemical Calculations for Geometrical and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the optimized geometry and electronic properties of bicyclo[3.2.1]octane derivatives. nih.govrroij.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
DFT methods, such as B3LYP, are frequently paired with basis sets like 6-31G(d,p) or 6-311G(d,p) to perform geometry optimizations. nih.govmdpi.com These calculations search the potential energy surface for a minimum that corresponds to the most stable arrangement of atoms. For the bicyclo[3.2.1]octane skeleton, these studies confirm a rigid structure composed of a six-membered ring in a chair-like conformation and a five-membered ring in an envelope-like conformation. bohrium.com
Beyond simple geometry, quantum calculations elucidate the electronic structure. Analysis of the electrostatic potential can reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions, which are crucial for understanding the stability and conformational preferences of the molecule. mdpi.comrsc.org For 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid, these calculations would characterize the electronic environment of the carboxylic acid group and its influence on the bicyclic core.
Table 1: Representative Calculated Geometrical Parameters for a Bicyclo[3.2.1]octane Ring System
| Parameter | Description | Typical Calculated Value (Å or °) | Method/Basis Set |
| C1–C2 Bond Length | Length of a bond within the six-membered ring bridge | ~1.54 Å | DFT/B3LYP/6-31G |
| C2–C3 Bond Length | Length of a bond within the five-membered ring bridge | ~1.55 Å | DFT/B3LYP/6-31G |
| C1–C8 Bond Length | Length of the one-carbon bridge bond | ~1.53 Å | DFT/B3LYP/6-31G |
| C1–C2–C3 Angle | Angle within the bicyclic framework | ~109.5° | DFT/B3LYP/6-31G |
| C2–C1–C5 Angle | Angle at a bridgehead carbon | ~108.0° | DFT/B3LYP/6-31G* |
Note: The data in the table are representative values for the parent bicyclo[3.2.1]octane system based on typical DFT calculations and are intended for illustrative purposes.
Conformational Analysis and Energy Minimization Studies
The bicyclo[3.2.1]octane framework is relatively rigid, but substituents can introduce conformational flexibility. libretexts.org Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For this compound, this involves examining the possible orientations of the acetic acid side chain relative to the bicyclic core.
Computational methods systematically explore the potential energy surface to locate all low-energy conformers. This is often done by rotating key single bonds (like the C-C bond connecting the acetic acid group to the ring) and performing energy minimization at each step. Studies on related bicyclo[3.2.1]octane systems have shown that the parent ring system is the most stable among its C8H14 isomers. atlantis-press.comresearchgate.net The six-membered ring typically adopts a chair conformation, while the five-membered ring is often in an envelope or twisted conformation to minimize steric strain. uci.edunih.gov
Energy minimization calculations, using methods from molecular mechanics to high-level quantum chemistry, provide the relative energies of these conformers. researchgate.net The results allow for the prediction of the most populated conformation at a given temperature, which is crucial for understanding the molecule's reactivity and biological interactions.
Table 2: Relative Energies of Bicyclo[3.2.1]octane Isomers
| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference Isomer |
| Bicyclo[3.2.1]octane | DFT | 0.00 | Bicyclo[3.2.1]octane |
| cis-Octahydropentalene | DFT | +0.24 | Bicyclo[3.2.1]octane |
| Bicyclo[2.2.2]octane | DFT | +0.70 | Bicyclo[3.2.1]octane |
| trans-Octahydropentalene | DFT | +8.14 | Bicyclo[3.2.1]octane |
Note: This table, based on data from computational studies, illustrates the high stability of the bicyclo[3.2.1]octane framework compared to other isomers. atlantis-press.com
Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving the synthesis or modification of the bicyclo[3.2.1]octane skeleton, theoretical calculations can map out the entire reaction pathway, connecting reactants to products via transition states. acs.org
A transition state is a high-energy, transient structure that represents the energy barrier a reaction must overcome. Locating and characterizing these structures is a primary goal of mechanistic studies. Computational methods like Nudged Elastic Band (NEB) or other optimization algorithms are used to find the geometry of the transition state. rsc.org Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
For instance, theoretical DFT calculations have been used to elucidate the origins of stereoselectivity in domino reactions that form bicyclo[3.2.1]octane derivatives. acs.org Similarly, the mechanism of intramolecular Diels-Alder reactions to form the tricyclic precursor to the bicyclo[3.2.1]octane framework has been studied, revealing the involvement of highly strained transition states. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.
For a molecule like this compound, MD simulations could be applied to study its flexibility in different solvent environments. These simulations can reveal how the acetic acid side chain moves and rotates, and how its preferred orientation is influenced by interactions with surrounding water molecules. This is particularly important for understanding how the molecule might bind to a biological target, as both the molecule's flexibility and the role of solvent are critical.
Furthermore, advanced techniques like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. researchgate.net In a QM/MM approach, the chemically active part of the molecule (e.g., the carboxylic acid group during a reaction) is treated with high-accuracy quantum mechanics, while the rest of the system (the bicyclic core and solvent) is treated with more computationally efficient molecular mechanics. This allows for the study of reaction dynamics in a condensed-phase environment.
Quantitative Structure-Reactivity/Property Relationships (QSRPR)
Quantitative Structure-Reactivity/Property Relationship (QSRPR) models aim to establish a mathematical correlation between a molecule's structural features and its chemical reactivity or physical properties. nih.gov These models are built by calculating a set of numerical descriptors that encode information about a molecule's topology, geometry, and electronic structure.
For a series of bicyclo[3.2.1]octane derivatives, a QSRPR study might seek to predict properties like stability, heat of formation, or density based on the nature and position of various substituents. nih.gov For example, a study on nitro and aza derivatives of bicyclo[3.2.1]octane successfully established relationships between the number of nitro groups and properties like density and detonation performance. nih.govresearchgate.net
To build a QSRPR model, a diverse set of derivatives is first designed in silico. For each derivative, a range of molecular descriptors is calculated. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links a subset of these descriptors to the property of interest. These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts toward molecules with desired characteristics.
Role of Bicyclo 3.2.1 Octane Scaffolds in Molecular Design
Scaffold Engineering for Structural Diversity and Complexity
The bicyclo[3.2.1]octane scaffold serves as a template for the creation of structurally diverse and complex molecules. Its rigid nature allows for predictable functionalization, leading to a wide range of derivatives with distinct spatial arrangements of substituents. This is particularly important in the development of new therapeutic agents where the three-dimensional shape of a molecule is critical for its interaction with biological targets.
Applications in the Synthesis of Complex Organic Molecules
The bicyclo[3.2.1]octane motif is found in numerous biologically active natural products. nih.gov Consequently, the development of synthetic routes to this scaffold is of great interest. Organocatalysis and other modern synthetic methods have been applied to the enantioselective synthesis of bicyclo[3.2.1]octane derivatives, providing access to chiral building blocks for the total synthesis of complex natural products. nih.gov
Development of Conformationally Restricted Analogues
In drug design, a common strategy to enhance the potency and selectivity of a bioactive molecule is to restrict its conformational flexibility. The rigid bicyclo[3.2.1]octane scaffold is often used to create conformationally restricted analogues of flexible, biologically active molecules. By locking the molecule into a specific conformation, it is possible to improve its binding affinity for a target receptor or enzyme.
Bioisosteric Replacement Strategies in Molecular Frameworks
The bicyclo[3.2.1]octane core can be used as a bioisostere for other cyclic structures, such as cyclohexane (B81311) or aromatic rings. Bioisosteric replacement is a strategy used in medicinal chemistry to modify the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and bioavailability, while retaining or improving its biological activity.
Precursors for Advanced Materials Research
The unique structural and stereochemical features of bicyclo[3.2.1]octane derivatives make them interesting candidates as precursors for the synthesis of advanced materials. Their rigid framework can be incorporated into polymers or other materials to impart specific physical or chemical properties.
Emerging Trends and Future Research Directions
Novel Synthetic Methodologies for Bridged Systems
The development of innovative synthetic methods for constructing bridged ring systems like bicyclo[3.2.1]octane is critical for accessing novel chemical space. Traditional methods are being supplemented and, in some cases, replaced by more elegant and efficient strategies that often build complexity rapidly from simple precursors.
One prominent area of research involves the strategic use of intramolecular reactions. For instance, an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene, followed by a regioselective cleavage of the resulting tricyclic intermediate, has proven to be a viable approach for preparing highly functionalized, enantiopure bicyclo[3.2.1]octane systems. mdpi.com Another powerful strategy is the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones, which provides an expedient route to substituted bicyclo[3.2.1]octane-3-ones with good stereochemical control. rsc.org
More recent innovations include cascade reactions that form multiple bonds in a single operation. Carbene cascade reactions, for example, can construct functionalized bridged bicyclic systems from readily available alkynyl diazoesters through a sequence of diazo decomposition, carbene/alkyne metathesis, and C–H bond insertion. acs.org Furthermore, deconstructive strategies based on the transition-metal-catalyzed C–C bond activation of cyclic ketones, termed “cut-and-sew” reactions, offer a complementary and unified approach to building complex bridged and fused ring systems. nih.gov Organocatalysis has also emerged as a versatile tool, enabling various domino reactions, such as Michael-aldol sequences, to assemble the bicyclo[3.2.1]octane core with high enantioselectivity. nih.gov
| Methodology | Key Reaction Type | Starting Material Example | Primary Advantage |
| Intramolecular Diels-Alder (IMDA) mdpi.com | Cycloaddition | 5-vinyl-1,3-cyclohexadiene | High stereocontrol, access to enantiopure products |
| Double Michael Addition (DMA) rsc.org | Conjugate Addition | Cyclic Dienones | Rapid construction of the bicyclic core |
| Carbene Cascade acs.org | Metathesis / C-H Insertion | Alkynyl diazoesters | High efficiency and atom economy |
| "Cut-and-Sew" Reaction nih.gov | C-C Bond Activation | Benzocyclobutenones | Access to diverse and challenging ring systems |
| Organocatalytic Domino Reaction nih.gov | Michael-Aldol Cascade | α,β-unsaturated aldehydes/ketones | High enantioselectivity, metal-free conditions |
Exploration of Unconventional Functionalizations
Beyond the construction of the core scaffold, the selective introduction of functional groups at specific positions is a significant challenge, particularly for saturated carbocycles like the bicyclo[3.2.1]octane system. Unconventional functionalization methods, especially those involving direct C–H bond activation, are at the forefront of addressing this challenge.
Transition metal-catalyzed C–H activation offers a paradigm shift from traditional functional group interconversions, enabling the direct transformation of inert C–H bonds into new C-C or C-heteroatom bonds. unipv.itrsc.org This approach can bypass lengthy synthetic sequences required to pre-functionalize a molecule. nih.gov A particularly relevant advancement is the development of methods for the site-selective functionalization of remote C–H bonds. For cycloalkane carboxylic acids, which share a structural feature with the target molecule, new ligand classes have been developed that enable the transannular γ-C–H arylation of small to medium-sized rings. nih.gov This strategy overcomes the inherent strain of forming the required bicyclic palladacycle intermediate, a major hurdle in functionalizing remote sites in cyclic systems. nih.gov Such methods hold immense promise for directly modifying the bicyclo[3.2.1]octane core of the acetic acid derivative, offering streamlined access to a diverse library of analogues.
Integration with Flow Chemistry and Automation in Synthesis
The synthesis of complex molecules like 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is increasingly benefiting from the integration of flow chemistry and automation. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. atomfair.com These benefits include precise control over reaction parameters like temperature and residence time, enhanced safety when handling hazardous reagents and unstable intermediates, and improved scalability. neuroquantology.comnih.gov
For multi-step syntheses, which are common for complex targets, flow systems can be "telescoped," allowing sequential reactions to occur without the need for intermediate purification steps. neuroquantology.comacs.org This significantly improves efficiency and reduces waste. numberanalytics.com The combination of flow chemistry with automation creates powerful "synthesis machines" capable of rapid reaction optimization, high-throughput screening of conditions, and even the automated production of compound libraries for drug discovery. researchgate.netatomfair.com The application of these automated flow systems to the synthesis of bridged bicyclic compounds can accelerate the discovery of new synthetic routes and facilitate the production of these molecules on a larger scale. unimi.itmit.edu
| Feature | Benefit in Flow Chemistry | Relevance to Bicyclic Synthesis |
| Precise Control | Improved yield and selectivity numberanalytics.com | Better control over stereochemistry in complex 3D scaffolds. |
| Enhanced Safety | Safe handling of smaller quantities of hazardous reagents nih.gov | Enables use of highly reactive intermediates for ring formation or functionalization. |
| Scalability | Easier to scale up production by running the process longer ("scaling-out") acs.org | Facilitates production of larger quantities for further studies. |
| Automation | Rapid optimization and high-throughput synthesis researchgate.net | Accelerates the discovery of novel analogues of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid. |
Advanced Spectroscopic Probes for Reaction Monitoring
To optimize the complex reactions involved in synthesizing and functionalizing bridged systems, a deep understanding of reaction kinetics, intermediates, and potential side reactions is essential. Advanced, in-situ spectroscopic probes provide a window into the reaction as it happens, offering real-time data that is often impossible to obtain through traditional offline analysis of withdrawn samples. spectroscopyonline.com
Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy are increasingly being used for in-situ reaction monitoring. spectroscopyonline.commt.com By inserting a probe directly into the reaction vessel or flow reactor, chemists can track the concentration of reactants, products, and key intermediates over time. mt.comresearchgate.net This real-time data allows for precise determination of reaction endpoints, identification of transient or labile species, and a deeper understanding of the reaction mechanism. spectroscopyonline.comnumberanalytics.com For the synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid, these tools can be invaluable for optimizing delicate steps like stereoselective reductions, C-H functionalizations, or multi-step cascade reactions, leading to improved yields and purity. rsc.org
Synergistic Approaches between Synthesis and Computational Design
The synergy between experimental synthesis and computational chemistry is transforming how synthetic routes are designed and understood. Computational modeling, particularly using methods like Density Functional Theory (DFT), allows chemists to predict the feasibility of a proposed reaction, investigate reaction mechanisms, and understand the origins of stereoselectivity before committing to resource-intensive laboratory work. acs.org
Q & A
Q. What are the validated synthetic routes for 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid, and how can experimental parameters be optimized?
The synthesis of bicyclic compounds like 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid typically involves cycloaddition reactions or ring-closing metathesis. Key parameters include solvent polarity (e.g., dichloromethane for low polarity), catalyst selection (e.g., Grubbs catalysts for metathesis), and temperature control (e.g., −78°C for stereochemical preservation). Reaction optimization can employ factorial design to systematically vary factors like stoichiometry, solvent, and time, enabling identification of critical variables via ANOVA analysis .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bicyclic framework integrity, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors ensures purity (>95%). X-ray crystallography resolves stereochemical ambiguities, particularly for strained bicyclic systems. For reproducibility, experimental protocols must detail column specifications (e.g., C18 reverse-phase), mobile phase gradients, and calibration standards .
Q. How should stability studies be designed to assess storage conditions and degradation pathways?
Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% relative humidity for 6 months, with periodic sampling. Use HPLC to monitor degradation products (e.g., oxidation of the acetic acid moiety). For light sensitivity, employ UV/Vis spectroscopy under ICH Q1B photostability conditions. Store lyophilized samples at −20°C in amber vials to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in functionalizing the bicyclo[3.2.1]octane core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations assess solvent effects on reaction pathways. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods optimize catalyst interactions for asymmetric synthesis. Software like Gaussian or ORCA integrates these approaches, enabling virtual screening of reaction conditions .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?
Contradictions often arise from differences in metabolic stability or cell membrane permeability. Address this by:
Q. How can reaction engineering improve yield in scaled-up synthesis?
Adopt continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic cyclization steps. Membrane separation technologies (e.g., nanofiltration) purify intermediates in situ, reducing downstream processing. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess .
Methodological Considerations
Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling quantifies confidence intervals for small datasets. For multivariate responses (e.g., cytotoxicity vs. target inhibition), apply principal component analysis (PCA) to deconvolute effects .
Q. How do heterogeneous reaction conditions influence catalytic efficiency in bicyclo[3.2.1]octane derivatization?
Characterize catalyst-support interactions via Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD). Optimize solvent-catalyst compatibility: polar aprotic solvents (e.g., DMF) enhance dispersion of metal-organic framework (MOF) catalysts. Kinetic profiling (e.g., Arrhenius plots) identifies rate-limiting steps under diffusion-controlled regimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
